2-nitro-N-prop-2-enylthiophene-5-carboxamide
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Overview
Description
2-nitro-N-prop-2-enylthiophene-5-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Mechanism of Action
Target of Action
They are known to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of 2-nitro-N-prop-2-enylthiophene-5-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-nitro-N-prop-2-enylthiophene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-nitro-N-prop-2-enylthiophene-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
2-nitro-N-prop-2-enylthiophene-5-carboxamide can be compared with other thiophene derivatives, such as:
2-nitrothiophene: Lacks the prop-2-enyl and carboxamide groups, making it less versatile in terms of chemical reactivity and applications.
N-prop-2-enylthiophene-5-carboxamide: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological activities.
Thiophene-2-carboxamide: Lacks both the nitro and prop-2-enyl groups, making it less reactive and versatile.
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-nitro-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-2-5-9-8(11)6-3-4-7(14-6)10(12)13/h2-4H,1,5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPFHBHNPYEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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